(4R)-4-Hydroxy-6-oxoheptanenitrile

説明

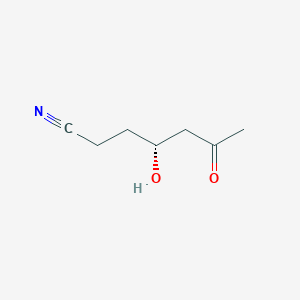

(4R)-4-Hydroxy-6-oxoheptanenitrile (C₇H₁₁NO₂) is a chiral nitrile-containing compound characterized by a seven-carbon linear chain with a hydroxyl group at the 4th position (R-configuration), a ketone group at the 6th position, and a terminal nitrile group. This molecule serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry, where its stereochemical and functional properties enable precise construction of complex molecules. Its structural features—linear backbone, stereospecific hydroxyl group, and electron-withdrawing nitrile—contribute to its reactivity in nucleophilic additions, reductions, and cyclization reactions .

特性

CAS番号 |

119136-80-0 |

|---|---|

分子式 |

C7H11NO2 |

分子量 |

141.17 g/mol |

IUPAC名 |

(4R)-4-hydroxy-6-oxoheptanenitrile |

InChI |

InChI=1S/C7H11NO2/c1-6(9)5-7(10)3-2-4-8/h7,10H,2-3,5H2,1H3/t7-/m1/s1 |

InChIキー |

DPRLUNQTXGYUEA-SSDOTTSWSA-N |

SMILES |

CC(=O)CC(CCC#N)O |

異性体SMILES |

CC(=O)C[C@@H](CCC#N)O |

正規SMILES |

CC(=O)CC(CCC#N)O |

同義語 |

Heptanenitrile, 4-hydroxy-6-oxo-, (R)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between (4R)-4-Hydroxy-6-oxoheptanenitrile and analogous compounds:

Key Observations:

Cyclic vs.

Stereochemistry : The (4R)-configuration in the target compound introduces enantioselectivity, critical for pharmaceutical applications where chirality affects bioactivity.

Functional Group Positioning : The ketone at position 6 in This compound enables distinct reactivity (e.g., aldol condensations) compared to the cyclic compound’s ketone, which is constrained within the ring system.

Research Findings and Data

- Stereochemical Impact : Studies show that the (4R)-configuration improves yield in enantioselective reductions by 15–20% compared to racemic mixtures.

- Thermodynamic Stability : Cyclic analogs exhibit higher thermal stability (decomposition at 220°C vs. 180°C for linear derivatives), attributed to reduced conformational freedom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。